![molecular formula C13H16O9 B1247851 2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-benzoic acid](/img/structure/B1247851.png)
2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dihydroxybenzoic acid 3-O-beta-D-glucoside is a glycoside.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Applications
Synthesis of Carboxylic Acids and Derivatives : The chemical is used in the synthesis of carboxylic acids, esters, alcohols, and ethers containing a tetrahydropyran ring, derived from various ketones. This synthesis is significant in developing new compounds with potential applications in different fields, such as pharmaceuticals and materials science (Hanzawa et al., 2012).
Microbial Biotransformation : This compound undergoes biotransformation by certain microbial species, resulting in the production of new glucosidated compounds. This process can be useful in the study of mammalian metabolism and in exploring pharmacological and toxicological properties of related compounds (Hsu et al., 2007).
Solubility Studies : The solubility of this compound in different solvents, like ethanol-water solutions, has been studied. Understanding the solubility is crucial for its application in pharmaceutical formulations and other chemical processes (Zhang et al., 2012).
DNA Binding Studies : Research on complexes of this compound with other elements, such as ruthenium, has been conducted to explore their DNA binding capabilities. This research is vital for the development of new drugs and understanding the interaction of compounds with biological molecules (Chitrapriya et al., 2011).
Material Science : Studies on the stabilization of certain mesophases generated from supramolecular and macromolecular columns indicate its potential application in the field of material science, particularly in the development of new types of liquid crystals and related materials (Percec et al., 1995).
Biological and Pharmaceutical Research
Biological Activity Studies : Research on the biological activity of compounds derived from this chemical, like synthesis of various benzamides and their antimicrobial activities, provides insights into potential therapeutic applications (Patel & Patel, 2010).
Drug Synthesis Improvement : The compound has been used in novel approaches for the synthesis of specific drug inhibitors, showcasing its role in enhancing drug manufacturing processes (Liu et al., 2008).
Miscellaneous Applications
Metabolic Studies : Its metabolism by specific bacteria has been studied, which can provide insights into environmental biodegradation processes and the metabolism of similar compounds (Catelani et al., 1973).
Molecular Modeling : Molecular modeling studies involving this compound are significant in understanding its interaction with other molecules and predicting its behavior in various chemical and biological systems (Kumar & Mishra, 2007).
Eigenschaften
Produktname |
2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-benzoic acid |
|---|---|
Molekularformel |
C13H16O9 |
Molekulargewicht |
316.26 g/mol |
IUPAC-Name |
2-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid |
InChI |
InChI=1S/C13H16O9/c14-4-7-9(16)10(17)11(18)13(22-7)21-6-3-1-2-5(8(6)15)12(19)20/h1-3,7,9-11,13-18H,4H2,(H,19,20)/t7-,9-,10+,11-,13-/m1/s1 |
InChI-Schlüssel |
KVRUHZSAKSIVTD-JEUROIALSA-N |
Isomerische SMILES |
C1=CC(=C(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)C(=O)O |
Kanonische SMILES |
C1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



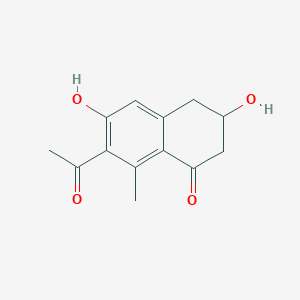
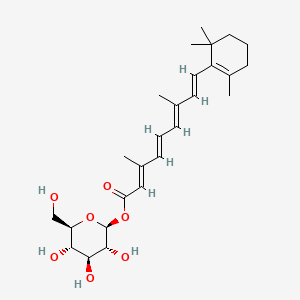




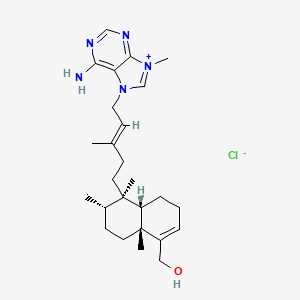
![N,N-Dimethyl-2-[phenyl(pyridin-2-yl)methylidene]hydrazinecarbothioamide](/img/structure/B1247780.png)
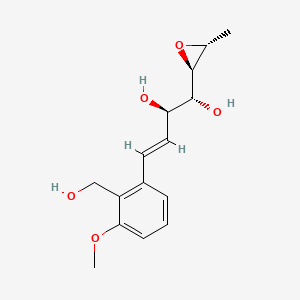

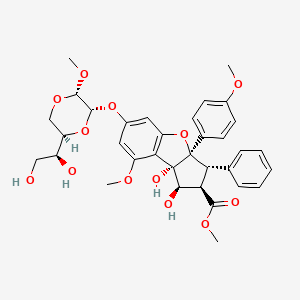


![1,3-Benzodioxol-4-ol, 5-[2-(3-hydroxyphenyl)ethyl]-7-methoxy-](/img/structure/B1247792.png)